N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core substituted with a pyridin-4-yl group at position 3, a methyl group at position 5, and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. While direct biological data for this compound is unavailable in the provided evidence, structural analogs suggest applications in oncology or inflammatory diseases due to heterocyclic cores and halogenated aryl groups .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-11-3-4-14(9-15(11)21)24-16(27)10-26-12(2)23-18-17(13-5-7-22-8-6-13)25-29-19(18)20(26)28/h3-9H,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLYECXNXLXHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SN=C3C4=CC=NC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thiazolo-pyrimidine core. Its molecular formula is , and it possesses notable features such as:
- Chlorine atom : Contributes to the lipophilicity and biological activity.
- Pyridine ring : Often associated with interactions in biological systems.
Research indicates that this compound may function as an allosteric modulator targeting G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, thus providing a nuanced approach to modulating biological responses .
Antitumor Activity
Several studies have highlighted the antitumor potential of derivatives related to this compound. For instance:
- In vitro studies : Demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that the thiazolo-pyrimidine scaffold may be beneficial in cancer therapy .
Anti-inflammatory Effects
Compounds within this class have also shown promise in reducing inflammation:
- Mechanistic studies : Indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in diseases characterized by chronic inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Inhibition of cytokines and inflammatory enzymes | |
| GPCR Modulation | Allosteric modulation of GPCRs |
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that modifications to the pyridine ring significantly enhanced cytotoxicity against breast cancer cells. The study concluded that the presence of electron-withdrawing groups like chlorine increased the compound's potency.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was evaluated for its ability to reduce inflammation in a murine model of arthritis. Results showed a marked decrease in swelling and pain, attributed to decreased levels of TNF-alpha and IL-6.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit anticancer properties. The thiazolo-pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Antimicrobial Properties
The compound's structural features may confer antimicrobial activity. Preliminary studies have shown that derivatives of thiazolo-pyrimidines possess broad-spectrum antibacterial and antifungal properties. These findings support further investigation into the compound's efficacy against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its potential to interact with various biological targets. For example, it may act as an inhibitor of certain proteases or kinases involved in signaling pathways critical for cell survival and proliferation.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins. These computational studies provide insights into the compound's mechanism of action at the molecular level and guide further synthesis of analogs with improved efficacy.
Development of Functional Materials
The unique chemical structure of this compound has led to its exploration in the development of functional materials. Its properties may be harnessed in creating organic semiconductors or photovoltaic materials due to its electronic characteristics.
Nanotechnology Applications
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. The incorporation of the thiazolo-pyrimidine moiety could enhance the stability and performance of nanoparticles used in drug delivery systems.
Data Tables
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
